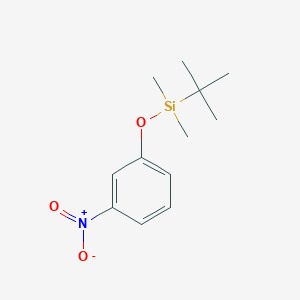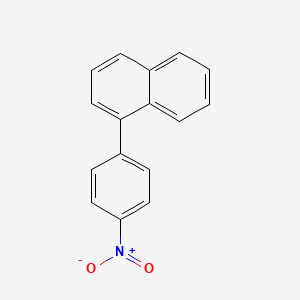
tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a chloro-nitrophenoxy moiety, and a dimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane typically involves the reaction of 3-chloro-4-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is usually carried out in an aprotic solvent like methylene chloride at room temperature. The reaction proceeds via the formation of a silyl ether linkage between the phenol and the silane reagent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy moiety can undergo oxidation to form quinones under oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
科学的研究の応用
tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a protecting group for phenols.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential in drug development due to its ability to modify pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism of action of tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane involves its ability to form stable silyl ether linkages with phenolic compounds. This stability is due to the steric hindrance provided by the tert-butyl group, which protects the silyl ether from hydrolysis. The chloro and nitro groups can participate in further chemical transformations, making this compound a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
tert-Butyl(dimethyl)silyl chloride: Used as a silylating agent for protecting hydroxyl groups.
3-Chloro-4-nitrophenol: A precursor in the synthesis of various organic compounds.
tert-Butyl(3-chloro-4-nitrophenoxy)trimethylsilane: Similar structure but with a trimethylsilane group instead of a dimethylsilane group.
Uniqueness
tert-Butyl(3-chloro-4-nitrophenoxy)dimethylsilane is unique due to its combination of a tert-butyl group, a chloro-nitrophenoxy moiety, and a dimethylsilane group. This combination provides a balance of steric protection and reactivity, making it a valuable intermediate in organic synthesis .
特性
IUPAC Name |
tert-butyl-(3-chloro-4-nitrophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14(15)16)10(13)8-9/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJSVABIMVPBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














